7-Ethoxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
7-Ethoxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring with an ethoxy group at the 7th position and a ketone group at the 3rd position.
Preparation Methods
The synthesis of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of microwave-assisted synthesis to obtain high yields and purity .
Chemical Reactions Analysis
7-Ethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studies on anti-tumor, antibacterial, and anti-viral properties.
Medicine: Potential therapeutic applications include the development of drugs for treating various diseases, such as cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication, protein synthesis, and enzyme activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Ethoxy-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:
2,3-Dihydro-1-benzofuran-7-amine: This compound has an amine group at the 7th position instead of an ethoxy group.
2,3-Dihydro-1-benzofuran-7-carboxaldehyde: This compound has a formyl group at the 7th position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7-ethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-2-12-9-5-3-4-7-8(11)6-13-10(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
ZAAVYLDMZVKXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC2=O |
Origin of Product |
United States |
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